Cas no 514801-26-4 (methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate)
methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-1-carbamoylmethyl-1H-pyrazole-3-carboxylic acid methyl ester
- methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate
- methyl 1-(2-amino-2-oxoethyl)-4-bromopyrazole-3-carboxylate
- STK959330
- methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate
- Methyl 4-bromo-1-(carbamoylmethyl)pyrazole-3-carboxylate
- EN300-232981
- AK-968/15360542
- AKOS003746408
- CS-0302144
- 514801-26-4
-
- MDL: MFCD02055880
- Inchi: 1S/C7H8BrN3O3/c1-14-7(13)6-4(8)2-11(10-6)3-5(9)12/h2H,3H2,1H3,(H2,9,12)
- InChI Key: WKIKYHVFBSWJRF-UHFFFAOYSA-N
- SMILES: BrC1C(C(=O)OC)=NN(C=1)CC(N)=O
Computed Properties
- Exact Mass: 260.97490Da
- Monoisotopic Mass: 260.97490Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 87.2Ų
methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB553637-250 mg |
Methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate; . |
514801-26-4 | 250MG |
€220.50 | 2022-03-01 | ||
| abcr | AB553637-500 mg |
Methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate; . |
514801-26-4 | 500MG |
€294.20 | 2022-03-01 | ||
| abcr | AB553637-1 g |
Methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate; . |
514801-26-4 | 1g |
€343.30 | 2022-03-01 | ||
| abcr | AB553637-5 g |
Methyl 1-(2-amino-2-oxoethyl)-4-bromo-1H-pyrazole-3-carboxylate; . |
514801-26-4 | 5g |
€836.30 | 2022-03-01 | ||
| Enamine | EN300-232981-0.05g |
methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate |
514801-26-4 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-232981-0.1g |
methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate |
514801-26-4 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-232981-0.25g |
methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate |
514801-26-4 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-232981-0.5g |
methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate |
514801-26-4 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-232981-1.0g |
methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate |
514801-26-4 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
| Enamine | EN300-232981-2.5g |
methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate |
514801-26-4 | 95% | 2.5g |
$1428.0 | 2024-06-19 |
methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate
Methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate (CAS No. 514801-26-4): A Comprehensive Overview
Methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate (CAS No. 514801-26-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, plays a pivotal role in the synthesis of various bioactive molecules. Its molecular structure, featuring a pyrazole core substituted with a bromo group, a carbamoylmethyl moiety, and a methyl ester at the 3-position, makes it a versatile intermediate in the creation of novel therapeutic agents.
The< strong>pyrazole scaffold is widely recognized for its biological significance and has been extensively explored in medicinal chemistry due to its ability to interact with multiple biological targets. The presence of the< strong>bromo substituent enhances the reactivity of the molecule, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug design.
The< strong>carbamoylmethyl group adds another layer of functionality to the molecule, providing a site for further derivatization and modification. This moiety can be readily converted into other functional groups, such as amides or ureas, which are crucial for modulating biological activity. Additionally, the ester group at the 3-position of the pyrazole ring can be hydrolyzed to yield a carboxylic acid, expanding the range of possible applications for this compound.
In recent years, there has been a surge in research focused on developing novel inhibitors targeting various enzymes and receptors involved in metabolic diseases and cancer. Methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate has emerged as a key intermediate in the synthesis of several lead compounds that exhibit promising pharmacological activity. For instance, derivatives of this compound have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical in DNA synthesis and repair pathways.
The< strong>molecular diversity offered by this compound allows researchers to explore different structural modifications aimed at optimizing pharmacokinetic properties and minimizing side effects. Computational studies have indicated that subtle changes in the substitution pattern can significantly alter the binding affinity and selectivity of potential drug candidates. This underscores the importance of< strong>Methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate as a building block in medicinal chemistry.
Moreover, the< strong>brominated pyrazole derivatives have been extensively studied for their antimicrobial properties. The bromo group enhances the electron-withdrawing effect on the pyrazole ring, leading to increased reactivity with biological targets such as bacterial enzymes. Recent studies have demonstrated that certain derivatives of this compound exhibit potent activity against multidrug-resistant bacteria, highlighting their potential as novel antibiotics.
The< strong>synthetic utility of Methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate extends beyond pharmaceutical applications. It has been utilized in materials science for the development of organic semiconductors and ligands for metal-organic frameworks (MOFs). The ability to functionalize multiple sites on the pyrazole core allows for the creation of complex polymers with tailored electronic properties.
In conclusion, Methyl 4-bromo-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylate (CAS No. 514801-26-4) is a multifaceted compound with significant potential in various fields of research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting diverse therapeutic areas. As research continues to uncover new applications and functionalities, this compound is poised to remain at the forefront of chemical innovation.
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